molecular formula C15H25NO3 B6342648 N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol CAS No. 1272754-94-5

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol

Cat. No. B6342648
CAS RN: 1272754-94-5
M. Wt: 267.36 g/mol
InChI Key: RWSUTAXHLJBSMS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol” is a compound that has been mentioned in the context of lipoamino acids (LAAs). The conjugation of a drug with one or more LAAs can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, increased passive membrane diffusion and therefore may improve drug bioavailability . A variety of small molecules have been conjugated with LAAs .


Synthesis Analysis

The synthesis of this compound involves the reaction of LAAs with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol . 2-Acetyldimedone was synthesized by acylation of dimedone with acetic anhydride .


Molecular Structure Analysis

The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) group to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .


Chemical Reactions Analysis

The N-Dde group is stable to both acidic and some basic conditions, and can be easily removed by hydrazine or hydroxylamine .

Scientific Research Applications

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol has been studied extensively for its potential applications in biochemistry and physiology research. In particular, this compound has been found to have beneficial effects on the activity of enzymes, the regulation of gene expression, and the regulation of cell proliferation and differentiation. In addition, this compound has been used as a tool to study the effects of various drugs on the biochemical and physiological processes of cells.

Mechanism of Action

Target of Action

It is a derivative of lysine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner.

Mode of Action

The compound is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be selectively removed by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . This suggests that the compound can be used to introduce specific functional groups into larger molecules during synthesis, potentially altering their activity or properties.

Action Environment

It is noted that the compound should be stored at temperatures between -15°c and -25°c , suggesting that temperature could affect its stability.

Advantages and Limitations for Lab Experiments

The main advantage of using N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, this compound is relatively non-toxic and has been found to have beneficial effects on the biochemical and physiological processes of cells. However, one limitation of using this compound in laboratory experiments is that it is not as potent as some other compounds and its effects may not be as pronounced in some experiments.

Future Directions

In the future, N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol could be used to study the effects of various drugs on the biochemical and physiological processes of cells. In addition, this compound could be used to study the effects of various environmental factors on the biochemical and physiological processes of cells. Furthermore, this compound could be used to study the effects of various dietary supplements on the biochemical and physiological processes of cells. Finally, this compound could be used to study the effects of various hormones on the biochemical and physiological processes of cells.

Synthesis Methods

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol can be synthesized from the amino acid valine through a two-step reaction. The first step consists of the reaction of valine with aldehyde and a catalytic amount of sodium cyanoborohydride to form the cyclohexylidene derivative of valine. The second step consists of the reaction of the cyclohexylidene derivative of valine with methanol and a catalytic amount of sodium hydroxide to form this compound.

properties

IUPAC Name

2-[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(2)12(9-17)16-6-5-11-13(18)7-15(3,4)8-14(11)19/h5,10,12,16-17H,6-9H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSUTAXHLJBSMS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC=C1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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